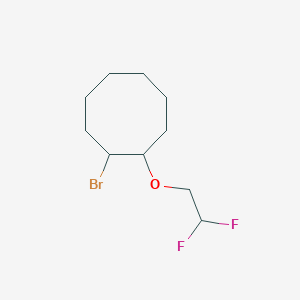![molecular formula C14H9F3N2 B13087654 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole CAS No. 91437-85-3](/img/structure/B13087654.png)
2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. The presence of a trifluoromethyl group in its structure makes it particularly interesting due to the unique properties imparted by the fluorine atoms. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is carried out under acidic conditions to facilitate the formation of the imidazole ring . Another common method involves the use of trifluoroacetimidoyl chlorides, which react with primary amines in the presence of catalytic copper(I) iodide and tetramethylethylenediamine (TMEDA) to yield the desired benzimidazole .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.
科学的研究の応用
2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Phenyl-1H-benzo[D]imidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-Methyl-2-phenyl-1H-benzo[D]imidazole: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced biological activity. These characteristics make it a valuable compound for various applications in research and industry .
特性
CAS番号 |
91437-85-3 |
|---|---|
分子式 |
C14H9F3N2 |
分子量 |
262.23 g/mol |
IUPAC名 |
2-phenyl-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)10-6-7-11-12(8-10)19-13(18-11)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChIキー |
USTBLMSPAVZZOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)
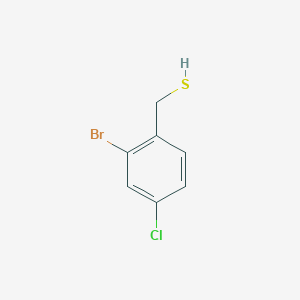
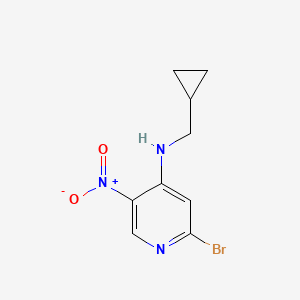
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)
![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)
![tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13087617.png)
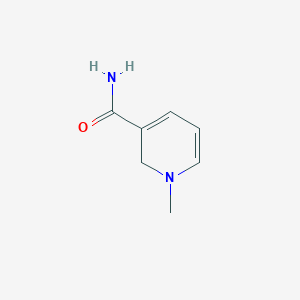
![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)
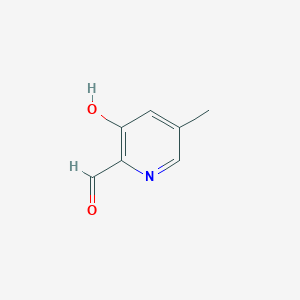
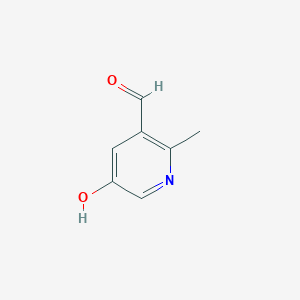
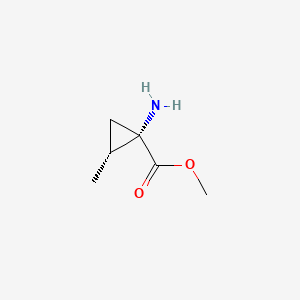
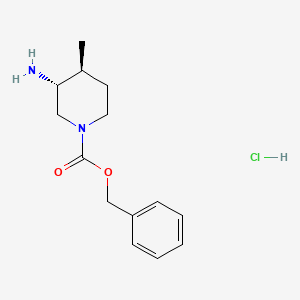
![3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13087666.png)
